N,3'-diphenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide
Description
N,3-Diphenyl-5,7-dihydrospiro[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6,1’-cyclohexane]-7-carboxamide is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.
Properties
Molecular Formula |
C22H23N5OS |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N,3-diphenylspiro[5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6,1'-cyclohexane]-7-carboxamide |
InChI |
InChI=1S/C22H23N5OS/c28-20(23-17-12-6-2-7-13-17)18-22(14-8-3-9-15-22)26-27-19(24-25-21(27)29-18)16-10-4-1-5-11-16/h1-2,4-7,10-13,18,26H,3,8-9,14-15H2,(H,23,28) |
InChI Key |
LVPPKQADHTYJAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-diphenyl-5,7-dihydrospiro[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6,1’-cyclohexane]-7-carboxamide typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . Another approach involves the interaction of 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols with 3-phenyl-2-propynal . These reactions are usually carried out in the presence of suitable solvents and catalysts to facilitate the formation of the desired triazolothiadiazine ring system.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N,3-diphenyl-5,7-dihydrospiro[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6,1’-cyclohexane]-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings or the triazolothiadiazine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, onto the phenyl rings or the triazolothiadiazine core.
Scientific Research Applications
N,3-diphenyl-5,7-dihydrospiro[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6,1’-cyclohexane]-7-carboxamide has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, analgesic, anti-inflammatory, and antiviral activities.
Mechanism of Action
The mechanism of action of N,3-diphenyl-5,7-dihydrospiro[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6,1’-cyclohexane]-7-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase by binding to the active site and blocking substrate access . The compound’s ability to form hydrogen bonds and interact with various receptors contributes to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the triazolothiadiazine core but differ in their substituents and overall structure.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazepines: Similar in structure but with a seven-membered ring instead of a six-membered ring.
Uniqueness
N,3-diphenyl-5,7-dihydrospiro[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6,1’-cyclohexane]-7-carboxamide is unique due to its spirocyclic structure, which imparts distinct physicochemical properties and biological activities. The presence of both triazole and thiadiazine rings in a spiro arrangement enhances its potential as a versatile pharmacophore.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
